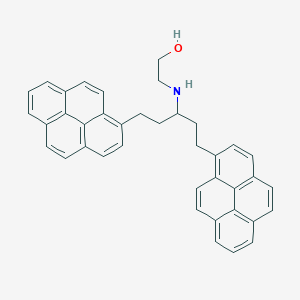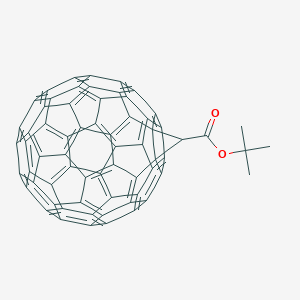
2-(4-Hydroxyphenyl)oxirane
Übersicht
Beschreibung
Synthetic Routes and Reaction Conditions:
Epoxidation of 4-Hydroxyphenylacetaldehyde: One common method involves the epoxidation of 4-hydroxyphenylacetaldehyde using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding 2-(4-Hydroxyphenyl)oxirane.
Cyclization of 2-Halo-1-(4-Hydroxyphenyl)ethanol: Another method involves the reduction of 2-halo-1-(4-hydroxyphenyl)ethanone using sodium borohydride to obtain 2-halo-1-(4-hydroxyphenyl)ethanol, followed by cyclization in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves the use of optimized epoxidation reactions with high yields and purity. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Ring-Opening Reactions: this compound undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids
Catalysts: Tertiary amines, acids, bases
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products:
- β-Hydroxy derivatives
- Quinones
- Functionalized aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)oxirane has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is utilized in the production of epoxy resins, which are important in coatings, adhesives, and composite materials.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxyphenyl)oxirane primarily involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives with different biological and chemical properties. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
- cis-2,3-Epoxybutane
- trans-2,3-Epoxybutane
- 1,2-Epoxybutane
- 1,2,3,4-Diepoxybutane
- 3,3-Dimethylepoxybutane
Comparison: 2-(4-Hydroxyphenyl)oxirane is unique due to the presence of both an oxirane ring and a phenol group. This combination imparts distinct reactivity and properties compared to other oxirane compounds. For instance, the phenol group can engage in additional interactions, such as hydrogen bonding, which can influence the compound’s solubility and reactivity. In contrast, other oxirane compounds like 1,2-epoxybutane lack this functional group and therefore exhibit different chemical behaviors.
Eigenschaften
IUPAC Name |
4-(oxiran-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZENRVUXKMEUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917677 | |
| Record name | 4-(Oxiran-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93835-83-7 | |
| Record name | 4-Hydroxystyrene 7,8-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Oxiran-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)



